3-(1-Acetyl-3,3-dimethyl-2-benzothiophen-1-yl)propyl-dimethylazaniumchloride
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Overview
Description
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3,3-dimethylbenzo©thien-1-yl methyl ketone HCl is a synthetic organic compound It is characterized by its complex molecular structure, which includes a benzo©thienyl group, a dimethylamino propyl chain, and a methyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-(3-(dimethylamino)propyl)-3,3-dimethylbenzo©thien-1-yl methyl ketone HCl typically involves multiple steps:
Formation of the Benzo©thienyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethylamino Propyl Chain: This is usually achieved through nucleophilic substitution reactions.
Addition of the Methyl Ketone Group: This step can be performed using Friedel-Crafts acylation or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3,3-dimethylbenzo©thien-1-yl methyl ketone HCl can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols.
Scientific Research Applications
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3,3-dimethylbenzo©thien-1-yl methyl ketone HCl has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3,3-dimethylbenzo©thien-1-yl methyl ketone: Without the HCl salt form.
1,3-Dihydro-1-(3-(dimethylamino)propyl)-3,3-dimethylbenzo©thien-1-yl ethyl ketone: With an ethyl ketone group instead of a methyl ketone group.
Uniqueness
The uniqueness of 1,3-Dihydro-1-(3-(dimethylamino)propyl)-3,3-dimethylbenzo©thien-1-yl methyl ketone HCl lies in its specific molecular structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
26106-23-0 |
---|---|
Molecular Formula |
C17H26ClNOS |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
3-(1-acetyl-3,3-dimethyl-2-benzothiophen-1-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H25NOS.ClH/c1-13(19)17(11-8-12-18(4)5)15-10-7-6-9-14(15)16(2,3)20-17;/h6-7,9-10H,8,11-12H2,1-5H3;1H |
InChI Key |
XXASLAXLFRHRCZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C2=CC=CC=C2C(S1)(C)C)CCC[NH+](C)C.[Cl-] |
Canonical SMILES |
CC(=O)C1(C2=CC=CC=C2C(S1)(C)C)CCC[NH+](C)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LU 5-055 hydrochloride; LU 5055 hydrochloride; LU 5 055 hydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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